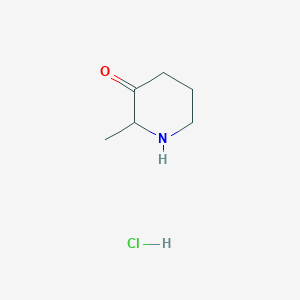

2-Methylpiperidin-3-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylpiperidin-3-one hydrochloride is a chemical compound that has gained significant attention in the fields of organic synthesis and pharmaceutical research. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The asymmetric synthesis of an important pharmaceutical intermediate (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one (compound 1) from commercially available D-plenylglycinol and delta-valerolactone has been reported . During the alkylation process, the hydroxyl group can be protected or unprotected, resulting in a different consumption of s-BuLi, and leading to a different diastereomeric excess (de) of compound 1 .Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name (3S)-3-amino-1-methyl-2-piperidinone hydrochloride . The InChI code for this compound is 1S/C6H12N2O.ClH/c1-8-4-2-3-5(7)6(8)9;/h5H,2-4,7H2,1H3;1H/t5-;/m0./s1 .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications

1. Role in Cocrystal Formation

2-Methylpiperidin-3-one hydrochloride has been studied for its role in the formation of cocrystals. For instance, bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride has been prepared and analyzed, revealing insights into its molecular structure and interactions within cocrystals (Dega-Szafran et al., 2006).

2. Involvement in Mannich Base Reactions

The compound has been utilized in the synthesis of various Mannich bases. For example, 3-methylpiperidine and similar compounds were condensed with different ketones, yielding a range of Mannich bases, showcasing its versatility in chemical reactions (Sun, 1962).

3. Analytical Studies

It has been subject to analytical studies, such as in the hydrodenitrogenation (HDN) of 2-methylpyridine and its intermediates like 2-methylpiperidine. These studies offer detailed insights into the mechanisms and intermediates involved in HDN reactions (Egorova et al., 2002).

4. Examination in Hydrogen Bonding Phenomena

The compound's molecular structure has been studied, particularly focusing on hydrogen bonding phenomena. For example, the investigation of bis(N-methylpiperidine betaine) monocation revealed significant findings regarding the influence of halide anions on its molecular structure, which is crucial in understanding various chemical behaviors (Szafran et al., 2005).

5. Synthesis of Novel Compounds

It has been used in the synthesis of novel compounds with potential biological applications, such as in the creation of 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, demonstrating its applicability in medicinal chemistry research (Harini et al., 2014).

6. Investigations in Physical Chemistry

There have been studies on the role of this compound in physical chemistry, such as understanding water-induced aggregation and hydrophobic hydration in aqueous solutions. This research provides critical insights into the solvation and aggregation behaviors of such compounds in various environments (Marczak et al., 2013).

Future Directions

Mechanism of Action

Target of Action

Piperidine derivatives, which include 2-methylpiperidin-3-one hydrochloride, are known to interact with various biological targets depending on their specific structures .

Mode of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action

Biochemical Pathways

Piperidine derivatives are known to be involved in various biochemical pathways, but the exact pathways influenced by this specific compound would require further investigation .

Result of Action

Given the diverse biological activities of piperidine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

2-methylpiperidin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-6(8)3-2-4-7-5;/h5,7H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUZTCNUXXGZMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2468406.png)

![ethyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2468407.png)

![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2468410.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2468412.png)

amino]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2468415.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2468420.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2468422.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B2468423.png)

![N'-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide](/img/structure/B2468424.png)

![[1-(Oxan-4-yl)azetidin-2-yl]methanamine](/img/structure/B2468426.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2468428.png)